Product packaging for Cyclobutylhydrazine dihydrochloride(Cat. No.:CAS No. 1156980-49-2)

Cyclobutylhydrazine dihydrochloride

货号: B1417034
CAS 编号: 1156980-49-2
分子量: 159.05 g/mol
InChI 键: UAVGQVJTQZESRT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Overview of Hydrazine (B178648) Derivatives in Medicinal Chemistry and Organic Synthesis

Hydrazine derivatives are a class of organic compounds characterized by the presence of a nitrogen-nitrogen single bond. This functional group is highly reactive and serves as a versatile synthon, or building block, for constructing a wide array of molecular architectures. In medicinal chemistry, these derivatives are of significant interest due to their diverse and potent biological activities. ontosight.ai The hydrazine moiety is a key component in numerous pharmaceuticals and is studied for its anti-inflammatory, antibacterial, anticancer, and antidepressant properties. ontosight.aiijcrt.org

One of the most important applications of hydrazine derivatives is in the synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings. mdpi.comresearchgate.net These heterocyclic systems are foundational to a vast number of drugs and biologically active molecules. By reacting with various electrophiles and nucleophiles, hydrazines can be efficiently converted into stable ring systems like pyrazoles and pyridazines. ijcrt.orgmdpi.com The ability to form these structures makes hydrazine derivatives indispensable tools for drug discovery and development, allowing chemists to create novel compounds with potential therapeutic value. researchgate.netnih.gov The investigation of new drugs is often a slow and costly process, and the use of established chemical families like hydrazine derivatives can accelerate the discovery of new therapeutic agents. nih.gov

Significance of Cyclobutylhydrazine (B1320886) Dihydrochloride (B599025) as a Research Compound

Cyclobutylhydrazine dihydrochloride is primarily valued as a specialized reagent and intermediate in organic synthesis. echemi.com Its significance lies not in its own biological activity, but in its utility for constructing more elaborate molecules designed to interact with specific biological targets. The compound consists of a cyclobutyl ring attached to a hydrazine group, and it is supplied as a dihydrochloride salt, which enhances its stability and solubility for use in reactions. sigmaaldrich.comscbt.com

A primary application of this compound is as a precursor in the synthesis of complex heterocyclic compounds. google.comgoogle.com For instance, it has been used as a key starting material in the preparation of amino-heterocyclic compounds that function as inhibitors of phosphodiesterase 9 (PDE9). google.comgoogle.com In these syntheses, a suspension of this compound is reacted with other chemical reagents to build the core structure of the target inhibitor molecule. google.com Its cyclobutyl group provides a specific three-dimensional shape that can be crucial for the final molecule's ability to bind to its intended enzyme or receptor target.

Table 1: Chemical Properties of this compound

Property Value Source(s)
CAS Number 1156980-49-2 sigmaaldrich.com
Molecular Formula C₄H₁₀N₂·2HCl scbt.com
Molecular Weight 159.06 g/mol scbt.com
IUPAC Name 1-cyclobutylhydrazine dihydrochloride sigmaaldrich.com

| InChI Key | UAVGQVJTQZESRT-UHFFFAOYSA-N | sigmaaldrich.com |

Research Trajectory and Current Academic Focus

The current research focus involving this compound is largely driven by its application in synthesizing targeted enzyme inhibitors. The trajectory points towards its use in creating novel therapeutic candidates for complex diseases. A significant area of this research is the development of PDE9 inhibitors for neurodegenerative disorders. google.com

The PDE9 enzyme is responsible for breaking down cyclic guanosine (B1672433) monophosphate (cGMP), a key signaling molecule in various cellular processes. google.com In the brain, the cGMP pathway is involved in synaptic plasticity, which is fundamental to learning and memory. Research has suggested that dysfunction in this signaling pathway may be linked to the cognitive deficits seen in conditions like Alzheimer's disease. google.com By inhibiting the PDE9 enzyme, the levels of cGMP can be increased, potentially enhancing or restoring neuronal function. google.com

Therefore, the academic and industrial focus for a compound like this compound is its role as a critical building block for creating potent and selective PDE9 inhibitors. The research trajectory involves synthesizing libraries of related compounds where the cyclobutyl group and other parts of the molecule are systematically modified to optimize potency, selectivity, and drug-like properties for potential use in treating neurodegenerative diseases. google.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12Cl2N2 B1417034 Cyclobutylhydrazine dihydrochloride CAS No. 1156980-49-2

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

cyclobutylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-6-4-2-1-3-4;;/h4,6H,1-3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVGQVJTQZESRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656019
Record name Cyclobutylhydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156980-49-2
Record name Cyclobutylhydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclobutylhydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Reactivity

Synthesis of Cyclobutylhydrazine (B1320886) Dihydrochloride (B599025) and its Precursors

The synthesis of cyclobutylhydrazine dihydrochloride can be approached through several established methods for the preparation of N-alkylhydrazines. These routes typically involve the formation of the N-C bond between the cyclobutyl group and a hydrazine (B178648) moiety, followed by conversion to the dihydrochloride salt.

Advanced Synthetic Routes

Modern synthetic strategies for preparing N-alkylhydrazines, and by extension cyclobutylhydrazine, focus on efficiency, selectivity, and mild reaction conditions. Key precursors for these syntheses would include cyclobutanone (B123998) or cyclobutylamine.

One prominent method is reductive amination . This involves the reaction of a carbonyl compound, in this case, cyclobutanone, with hydrazine or a protected hydrazine derivative to form a hydrazone, which is then reduced to the corresponding hydrazine. researchgate.net Biocatalytic reductive aminations using imine reductases (IREDs) have emerged as a powerful tool for the synthesis of N-alkylhydrazines under mild conditions. researchgate.netd-nb.infonih.gov

Another significant route is the alkylation of hydrazine . This can be achieved by reacting a cyclobutyl halide with an excess of hydrazine. However, this method can lead to mixtures of mono- and di-alkylated products. To circumvent this, protected hydrazine derivatives are often employed to ensure mono-alkylation.

The reduction of N-acylhydrazides or N-nitrosamines also provides a viable pathway. For instance, a cyclobutanecarboxylic acid derivative could be converted to the corresponding acylhydrazide, which is then reduced to cyclobutylhydrazine.

Methodological Comparisons in Synthesis

The choice of synthetic route for cyclobutylhydrazine depends on factors such as the availability of starting materials, desired purity, and scalability.

MethodPrecursorReagentsAdvantagesDisadvantages
Reductive AminationCyclobutanoneHydrazine, Reducing agent (e.g., NaBH3CN, H2/Pd) or IREDsGood yields, can be highly selective (especially with biocatalysis). researchgate.netd-nb.infoMay require careful control of reaction conditions to avoid side reactions.
Alkylation of HydrazineCyclobutyl halideHydrazineDirect method.Can lead to over-alkylation, requiring purification.
Reduction of HydrazidesCyclobutanecarboxylic acid derivativeHydrazine, Reducing agent (e.g., LiAlH4)Can provide good yields of the desired product. Requires an additional step to prepare the hydrazide precursor.

Role as a Synthetic Intermediate in Organic Reactions

Cyclobutylhydrazine, as a nucleophilic reagent, is a valuable intermediate in the synthesis of various organic molecules, particularly heterocyclic compounds. researchgate.net Its dihydrochloride salt can be readily converted to the free base for use in these reactions.

Formation of Heterocyclic Compounds

Hydrazine derivatives are fundamental building blocks for a wide array of nitrogen-containing heterocycles. Cyclobutylhydrazine would be expected to participate in similar cyclocondensation reactions.

Pyrazoles: The Knorr pyrazole (B372694) synthesis, a classic method, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. researchgate.netresearchgate.netyoutube.com The reaction of cyclobutylhydrazine with a β-diketone would be expected to yield a cyclobutyl-substituted pyrazole. The regioselectivity of this reaction can be influenced by the solvent and the nature of the substituents on the dicarbonyl compound. conicet.gov.ar

Indoles: The Fischer indole (B1671886) synthesis is a widely used method for preparing indoles from an arylhydrazine and an aldehyde or ketone. byjus.comjk-sci.com While this reaction traditionally uses arylhydrazines, studies have shown that alkylated hydrazines can also participate, often leading to higher yields and faster reaction rates under milder conditions. acs.orgresearchgate.net Thus, cyclobutylhydrazine could potentially be used in a modified Fischer indole synthesis.

Triazoles: 1,2,4-triazoles can be synthesized from hydrazines through various methods, including reaction with formamide (B127407) or by oxidative intramolecular cyclization of heterocyclic hydrazones. raco.catorganic-chemistry.orgscispace.comchemistryjournal.net The reaction of cyclobutylhydrazine with appropriate reagents would provide access to cyclobutyl-substituted triazoles.

Participation in Nucleophilic Substitution Reactions

The nitrogen atoms of cyclobutylhydrazine possess lone pairs of electrons, making the molecule nucleophilic. It can participate in nucleophilic substitution reactions with various electrophiles. researchgate.netthieme-connect.com For instance, it can react with alkyl halides or acyl halides. The reactivity of the two nitrogen atoms can differ, with the terminal nitrogen generally being more nucleophilic in unsymmetrical hydrazines. researchgate.net Recent studies have also explored SN2 reactions at the amide nitrogen center to form hydrazides. nih.gov

Chemical Transformations and Derivative Synthesis

The chemical reactivity of cyclobutylhydrazine allows for the synthesis of a variety of derivatives. Derivatization is a common technique used to modify the chemical properties of a compound. libretexts.orgyoutube.com

Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form N-acylcyclobutylhydrazines.

Alkylation: Further alkylation at the nitrogen atoms.

Formation of Hydrazones: Condensation with aldehydes and ketones to form cyclobutylhydrazones. libretexts.org These hydrazones can be further utilized in reactions like the Wolff-Kishner reduction. libretexts.org

The development of derivatization methods is also crucial for analytical purposes, such as enhancing the detectability of alkylhydrazines in various matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

Oxidation Pathways

The oxidation of cyclobutylhydrazine can proceed through several pathways, influenced by the nature of the oxidizing agent and the reaction conditions. While specific studies on cyclobutylhydrazine are limited, the reactivity of analogous alkylhydrazines provides a strong indication of the expected transformations.

One potential pathway involves the oxidation of the hydrazine group. The use of common oxidizing agents can lead to the formation of different products. For instance, oxidation by cytochrome P-450 has been shown to effect ring expansion in N-cyclobutyl benzylamines, yielding products such as 2-phenyl-1-pyrroline and 2-phenylpyrrolidine, alongside nitrone formation. nih.gov This suggests that enzymatic oxidation of cyclobutylhydrazine could lead to the formation of cyclobutanone or ring-opened products through radical intermediates.

The reaction with other oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or those used in ozonolysis, can lead to the cleavage of the cyclobutane (B1203170) ring or oxidation of the hydrazine moiety. youtube.comyoutube.com The specific products would be contingent on the precise conditions employed.

A summary of potential oxidation products based on analogous reactions is presented in Table 1.

Table 1: Potential Oxidation Products of Cyclobutylhydrazine

Oxidizing AgentPotential Product(s)Reaction Type
Cytochrome P-450Cyclobutanone, Ring-opened products, NitronesEnzymatic Oxidation
Potassium PermanganateCyclobutanone, Dicarboxylic acids (from ring cleavage)Strong Oxidation
Ozone (O₃)Cyclobutanone, Aldehydes/Ketones (from ring cleavage)Ozonolysis

Reduction Pathways

The reduction of this compound can be directed at the hydrazine functional group, primarily involving the cleavage of the nitrogen-nitrogen (N-N) bond. This transformation is a valuable method for the synthesis of the corresponding primary amine, cyclobutylamine.

The reductive cleavage of the N-N bond in hydrazine derivatives is a well-established synthetic strategy. rsc.org The choice of reducing agent is critical and depends on the substitution pattern and the presence of other functional groups. For simple alkylhydrazines, catalytic hydrogenation is a common and effective method. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.

Alternatively, chemical reducing agents can be employed. Dissolving metal reductions, such as sodium in liquid ammonia, are powerful systems capable of cleaving the N-N bond. For more activated hydrazine derivatives, milder reducing agents like zinc in acetic acid or aluminum amalgam can be sufficient. rsc.org A ruthenium-based catalyst has also been reported for the efficient reduction of hydrazine to ammonia, suggesting its potential applicability for the N-N bond cleavage in substituted hydrazines. rsc.org

A summary of potential reduction methods is provided in Table 2.

Table 2: Potential Reduction Methods for Cyclobutylhydrazine

Reducing Agent/MethodProductKey Features
Catalytic Hydrogenation (e.g., H₂, Pd/C)CyclobutylamineCommon and efficient for alkylhydrazines.
Sodium in Liquid AmmoniaCyclobutylaminePowerful reducing conditions.
Zinc in Acetic AcidCyclobutylamineMilder conditions, suitable for activated hydrazines. rsc.org
Ruthenium CatalystCyclobutylaminePotential for efficient, catalyzed reduction. rsc.org

Diversification Strategies for Structural Analogues

The structural framework of cyclobutylhydrazine offers multiple points for diversification, allowing for the synthesis of a wide array of analogues. These strategies primarily focus on reactions involving the nucleophilic hydrazine moiety.

One of the most straightforward and widely used diversification strategies is the reaction of cyclobutylhydrazine with carbonyl compounds, such as aldehydes and ketones. This condensation reaction leads to the formation of the corresponding cyclobutylhydrazones. libretexts.orgnih.govlibretexts.org The reaction is typically acid-catalyzed and proceeds readily, providing a modular approach to introduce a variety of substituents onto the hydrazine nitrogen. The resulting hydrazones can be stable compounds themselves or can serve as intermediates for further transformations, such as the Wolff-Kishner reduction to produce alkylated cyclobutanes. libretexts.orglibretexts.org

Alkylation and acylation of the hydrazine nitrogen atoms provide another avenue for creating structural analogues. nih.govajchem-a.comnahrainuniv.edu.iqresearchgate.net Reaction with alkyl halides or acylating agents can introduce a wide range of functional groups, modifying the steric and electronic properties of the molecule. The synthesis of N-substituted piperidine (B6355638) analogs, for example, often involves such derivatization steps. ajchem-a.com

Furthermore, cyclobutylhydrazine can serve as a building block in the synthesis of heterocyclic compounds. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole derivatives, a common scaffold in medicinal chemistry. nih.gov

Table 3 summarizes key diversification strategies for generating structural analogues of cyclobutylhydrazine.

Table 3: Diversification Strategies for Cyclobutylhydrazine Analogues

Reaction TypeReagentsProduct Class
Hydrazone FormationAldehydes, KetonesCyclobutylhydrazones libretexts.orgnih.govlibretexts.org
N-AlkylationAlkyl HalidesN-Alkylcyclobutylhydrazines nih.govajchem-a.comnahrainuniv.edu.iqresearchgate.net
N-AcylationAcyl Halides, AnhydridesN-Acylcyclobutylhydrazines
Heterocycle Synthesis1,3-DicarbonylsPyrazole Derivatives nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity Assessment and Profiling

Chromatographic methods are indispensable for determining the purity of Cyclobutylhydrazine (B1320886) dihydrochloride (B599025) and for profiling any related substances. Due to the compound's chemical nature as a hydrazine (B178648) salt, specific approaches are necessary to achieve accurate and reliable separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds like Cyclobutylhydrazine dihydrochloride. A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which makes detection by standard UV-Vis detectors difficult at low concentrations. To overcome this, derivatization with a suitable reagent that introduces a chromophore is a common strategy. nih.govrasayanjournal.co.in

A typical HPLC method would involve pre-column derivatization. For instance, reaction with a reagent like 2,4-dinitrofluorobenzene (DNFB) or p-nitrobenzaldehyde would yield a derivative with strong UV absorbance, allowing for sensitive detection. The separation would likely be performed using a reversed-phase column.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of Derivatized this compound

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and a buffered aqueous phase (e.g., phosphate (B84403) buffer)
Gradient Optimized to resolve the main peak from any impurities
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis at the maximum absorbance of the derivative (e.g., 360 nm)
Injection Volume 10 µL

Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities. However, direct analysis of the highly polar and non-volatile this compound is not feasible. Derivatization is therefore essential to convert it into a more volatile and thermally stable derivative suitable for GC analysis.

Spectroscopic Methods for Structural Elucidation (e.g., UPLC-MS)

Spectroscopic techniques are critical for the definitive structural confirmation of this compound and the identification of unknown impurities.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful hyphenated technique that combines the high-resolution separation of UPLC with the sensitive and selective detection capabilities of mass spectrometry. This method is particularly valuable for the analysis of complex mixtures and for obtaining molecular weight information, which is crucial for structural elucidation. drugtargetreview.com

For this compound, UPLC-MS can be used to confirm the molecular weight of the parent compound and to identify potential impurities. The use of a high-resolution mass spectrometer (HRMS) would allow for the determination of the elemental composition, further aiding in the confirmation of the structure.

Table 2: Representative UPLC-MS Parameters for Structural Elucidation

ParameterValue
UPLC System Acquity UPLC or similar
Column BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Ionization Mode Electrospray Ionization (ESI) Positive
Scan Range m/z 50-500

The mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule of cyclobutylhydrazine.

Impurity Profiling Methodologies

Impurity profiling is a critical aspect of quality control for any chemical compound used in research and development. The goal is to identify and quantify all impurities present at levels above a certain threshold. ijprajournal.com For this compound, potential impurities can arise from starting materials, by-products of the synthesis, or degradation products.

The development of a comprehensive impurity profile typically involves a combination of chromatographic and spectroscopic techniques. A high-resolution LC-MS method is often the primary tool for detecting and identifying unknown impurities. researchgate.net Once an impurity is detected, its structure can be proposed based on its mass-to-charge ratio and fragmentation pattern.

For known impurities, specific analytical methods can be developed and validated for their routine quantification. This often involves the synthesis and characterization of the impurity standards.

Potential impurities in this compound could include residual starting materials from its synthesis, such as cyclobutanone (B123998) and hydrazine, or by-products from side reactions. Degradation products could form under various stress conditions like exposure to heat, light, or humidity. A forced degradation study, where the compound is subjected to harsh conditions, is often performed to intentionally generate degradation products and develop analytical methods capable of detecting them. researchgate.net

Pharmacological and Biological Research Investigations

Mechanism of Action and Molecular Interactions

Hydrazine (B178648) and its derivatives are recognized for their significant biological reactivity, which underpins both their therapeutic applications and toxicological profiles. nih.gov The biotransformation of these compounds is a key determinant of their effect, as metabolic activation often leads to the formation of reactive species that can interact with cellular macromolecules. nih.gov

One of the principal metabolic pathways for hydrazine derivatives involves enzymes such as cytochrome P450, monoamine oxidase, and various peroxidases. nih.gov This metabolism can generate free radical species. nih.gov For instance, the oxidation of monosubstituted hydrazines can produce alkyl radicals, a process catalyzed by myeloperoxidase in neutrophils. nih.gov These radicals are highly reactive and can bind irreversibly to cellular components, leading to cellular dysfunction. nih.gov Another significant metabolic route is acetylation via N-acetyl transferase, where the rate can vary depending on an individual's phenotype ("fast" or "slow" acetylators). nih.gov

The reactive intermediates formed from hydrazines can interact with DNA, forming adducts with bases like guanine (B1146940) and adenine (B156593) or causing strand breaks. nih.gov This has been implicated in the mutagenic and carcinogenic properties observed with some hydrazine compounds. nih.gov Furthermore, the interaction of these reactive species with the active sites of enzymes, such as cytochrome P450, can lead to their inactivation, a phenomenon known as "suicidal inactivation". nih.gov This can, in turn, affect the metabolism of other drugs. nih.gov The reactivity is also influenced by non-enzymatic factors; for example, trace metal ions like iron and copper can catalyze the oxidation of hydrazines, contributing to the formation of reactive oxygen species and subsequent cellular damage. nih.gov

For cyclobutylhydrazine (B1320886) dihydrochloride (B599025) specifically, there is a lack of published studies detailing its direct engagement with molecular targets. However, based on the known reactivity of the hydrazine functional group, several hypotheses can be formulated.

The hydrazine moiety is a potent nucleophile, capable of reacting with various biological electrophiles. researchgate.net This is exemplified by its reaction with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. tandfonline.com Within a biological context, this suggests that cyclobutylhydrazine could potentially interact with molecules containing carbonyl groups, such as pyridoxal (B1214274) phosphate (B84403), a key coenzyme. dtic.mil

Furthermore, drawing from the general principles of hydrazine metabolism, it is plausible that cyclobutylhydrazine could be a substrate for enzymes like cytochrome P450 or monoamine oxidases. nih.gov Such metabolic activation could lead to the formation of a cyclobutyl radical. These reactive species could then covalently modify proteins and nucleic acids, a mechanism underlying the biological effects of many hydrazine derivatives. nih.gov For example, activity-based hydrazine probes have been shown to covalently modify a range of enzymes, including those with flavin or iron cofactors, by targeting electrophilic sites. acs.org This suggests that cyclobutylhydrazine could potentially act as a covalent inhibitor for certain classes of enzymes.

Enzyme Inhibition Studies

While specific inhibitory data for cyclobutylhydrazine dihydrochloride is scarce, the hydrazine scaffold is a component of various enzyme inhibitors.

There is no direct evidence in the reviewed literature of this compound acting as an inhibitor of phosphodiesterase 9 (PDE9). PDE9 is a cGMP-specific phosphodiesterase, and its inhibition is a therapeutic strategy being explored for conditions like major depressive disorder and Alzheimer's disease. nih.govnih.gov Known selective PDE9 inhibitors include compounds like PF-04447943 and BAY 73-6691, which have been investigated for their potential to enhance cognitive function. nih.govnih.gov The development of PDE inhibitors often involves structures that mimic the purine (B94841) ring of the natural substrates, cAMP and cGMP. researchgate.net While hydrazine derivatives have been explored for a wide range of pharmacological activities, their specific application as PDE9 inhibitors is not well-documented.

No studies were found that specifically evaluate this compound as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). 11β-HSD1 is an enzyme that converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome and type 2 diabetes. nih.govmdpi.com

The development of 11β-HSD1 inhibitors has led to various chemical scaffolds, including adamantyl-triazoles and pyrimidines. dtic.milnih.gov Notably, many heterocyclic compounds, such as triazoles, are synthesized using hydrazine derivatives as key building blocks. frontiersin.orgfrontiersin.orgorganic-chemistry.orgnih.govchemistryjournal.net For example, 1,2,4-triazolopyridine inhibitors of 11β-HSD-1 have been developed through synthetic routes starting from hydrazine precursors. This highlights the role of hydrazine chemistry in creating scaffolds for 11β-HSD1 inhibition, although it does not confirm direct activity for cyclobutylhydrazine itself.

Table 1: Examples of Reported 11β-HSD1 Inhibitors and their Potency

Compound Name/Identifier Target Species IC50 Reference
INCB13739 Human - nih.gov
Carbenoxolone Human - nih.gov
11β-HSD1-IN-11 (c1a) Human 0.13 µM medchemexpress.com
11β-HSD1-IN-11 (c1a) Rat 0.34 µM medchemexpress.com
Compound C (AstraZeneca) - 0.07 µM nih.gov

Specific kinase inhibition profiling data for this compound are not available in the public domain. Kinase inhibitor screening involves testing compounds against a large panel of kinases to determine their potency and selectivity. nih.govnih.gov

Table 2: Kinase Inhibition Profile of Compound CM9 (a Quinazolinone Hydrazide Triazole Derivative) at 25 µM

Kinase Target Inhibition (%) Reference
ALK 51 researchgate.net
AXL 65 researchgate.net
FGFR1 >50 researchgate.net
FLT1 (VEGFR1) >50 researchgate.net
FLT4 (VEGFR3) >50 researchgate.net
MET ~60 researchgate.net

Types of Enzyme Inhibition (e.g., Competitive, Non-Competitive)

Given the absence of studies on the direct enzymatic interactions of this compound, there is no information available to characterize the potential type of enzyme inhibition it might exhibit. The research on its derivatives as PDE9 inhibitors focuses on the activity of the final, more complex molecules, and does not elucidate the contribution or lack thereof of the cyclobutylhydrazine moiety to the mechanism of inhibition.

Receptor Modulation and Binding Studies

Scientific literature lacks any published studies on the interaction of this compound with neurotransmitter receptors.

There are no available research findings to suggest that this compound has been evaluated for its ability to modulate serotonin (B10506) receptors, including the 5-HT7 and 5-HT2 subtypes.

Comprehensive searches of scientific databases have not yielded any studies that investigate the binding affinity or modulatory effects of this compound on any neurotransmitter receptors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While structure-activity relationship (SAR) studies have been conducted on various classes of compounds that may incorporate a cyclobutyl group or a hydrazine function, specific SAR studies focusing on derivatives of this compound are not available. The existing research on pyrazole (B372694) derivatives, for instance, explores the impact of various substituents on their biological activity, but does not specifically detail the systematic modification of a cyclobutylhydrazine precursor. nih.govnih.gov

There is no direct research available that specifically investigates the impact of modifying the cyclobutyl ring of this compound on the biological activity of its derivatives. The patent literature that utilizes this compound as a starting material does so to incorporate the cyclobutyl group into the final molecular structure, but does not present a systematic analysis of how alterations to this specific ring would affect the pharmacological properties of the resulting compounds.

Influence of Hydrazine Moiety Substitutions

The hydrazine moiety is a critical component in many pharmacologically active molecules. Modifications to this group can profoundly impact a compound's biological activity. In the context of a molecule like cyclobutylhydrazine, substitutions on the hydrazine group can alter several key properties, including binding affinity, selectivity, and pharmacokinetic profile.

Key considerations for substitutions include:

Steric Effects: Introducing bulky substituents can create steric hindrance, potentially preventing the molecule from fitting into a target's binding site or, conversely, improving selectivity by preventing it from binding to off-targets.

Electronic Effects: The addition of electron-withdrawing or electron-donating groups can change the charge distribution and reactivity of the hydrazine moiety. This can influence the strength of hydrogen bonds and other electrostatic interactions with a biological target.

Lipophilicity: Altering the lipophilicity (the ability to dissolve in fats and lipids) of the molecule can affect its ability to cross cell membranes and reach its intracellular target.

Systematic substitution and subsequent testing, often through the creation of a compound library, allow researchers to map the structure-activity relationship (SAR) and optimize the molecule for desired therapeutic effects.

Selectivity Determinants in Target Binding

Achieving selectivity is a primary goal in drug design to minimize off-target effects. nih.gov For a compound such as this compound, selectivity is governed by the specific physicochemical interactions it forms within the binding pocket of its intended biological target. Several factors determine this specificity.

Electrostatic Interactions: The distribution of charge on the molecule dictates its electrostatic interactions with the target. Tuning the electrostatic properties of a ligand can be a key strategy for gaining selectivity for one target over another, such as a related enzyme or receptor subtype. nih.gov For instance, the presence of a negatively charged residue like aspartate in a target's binding pocket can favor ligands with a corresponding positive charge. nih.gov

Hydrogen Bonding: The hydrazine moiety is a potent hydrogen bond donor and acceptor. Specific and well-oriented hydrogen bonds between the ligand and amino acid residues (e.g., histidine, lysine, glutamate) in the binding pocket are crucial for high-affinity binding and can be a major determinant of selectivity. nih.gov

Site-directed mutagenesis studies, where specific amino acids in a target protein are substituted, are often used to identify the key residues responsible for ligand binding and selectivity. nih.gov By understanding these determinants, medicinal chemists can rationally design molecules with improved selectivity profiles. nih.gov

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable tools for predicting and analyzing how a compound like this compound interacts with biological targets at a molecular level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., cyclobutylhydrazine) when it binds to a second molecule (the receptor, typically a protein). nih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the fit using a scoring function. nih.gov

The typical workflow for molecular docking includes:

Preparation of Receptor and Ligand: A 3D structure of the target protein is obtained, often from crystallographic data. The ligand structure is built and optimized.

Defining the Binding Site: A grid box is defined around the putative binding pocket of the receptor. mdpi.com

Docking Algorithm: A search algorithm, such as the Lamarckian genetic algorithm, is used to explore various possible conformations and orientations of the ligand within the binding site. mdpi.com

Scoring and Analysis: The resulting poses are "scored" based on calculated binding energy, which estimates the binding affinity. nih.gov The pose with the lowest energy is generally considered the most likely binding mode. mdpi.com

This technique allows researchers to screen large libraries of compounds virtually and prioritize candidates for further experimental testing. nih.gov

Docking Program FeatureDescriptionReference
Re-docking Protocol A method to validate a docking program's accuracy by docking the co-crystallized ligand back into the protein's binding site and measuring the deviation (RMSD). nih.gov
Scoring Functions Mathematical functions used to estimate the binding free energy of the ligand-receptor complex, ranking different poses. nih.gov
Search Algorithms Algorithms like genetic algorithms or Monte Carlo methods that explore the conformational space of the ligand to find the best binding mode. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Binding Mode Validation

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. easychair.org MD simulations are crucial for validating the stability of the binding mode predicted by docking. easychair.orgnih.gov

In this process, the ligand-receptor complex from docking is placed in a simulated physiological environment (typically a water box with ions). mdpi.commdpi.com The simulation then calculates the forces between atoms and their subsequent movements over a set period, often nanoseconds. nih.gov Researchers analyze the trajectory to:

Assess Stability: The root-mean-square deviation (RMSD) of the ligand is monitored. A stable RMSD indicates that the ligand remains securely in the binding pocket throughout the simulation. mdpi.com

Identify Key Interactions: MD simulations can reveal the persistence of crucial interactions, such as hydrogen bonds, and the role of water molecules in mediating binding. easychair.orgmdpi.com

Observe Conformational Changes: These simulations capture the flexibility of both the ligand and the protein, showing how they adapt to each other upon binding. easychair.orgnih.gov

A stable complex in an MD simulation lends higher confidence to the binding hypothesis generated from molecular docking. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of cyclobutylhydrazine, a QSAR model could be developed to predict the activity of new, yet-to-be-synthesized analogues. nih.gov

The development of a QSAR model involves several steps:

Data Set Collection: A dataset of compounds with known chemical structures and experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These are numerical values that describe the physicochemical properties of the molecules, such as lipophilicity, electronic properties, and steric attributes. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with biological activity. nih.govnih.gov

Model Validation: The model's predictive power is rigorously tested using both an internal training set and an external test set of compounds that were not used to build the model. nih.gov

A validated QSAR model can provide insights into the structural features that are important for activity and guide the design of more potent compounds. nih.govresearchgate.net

In Vitro and Cell-Based Biological Assay Development and Application

To experimentally measure the biological effects of a compound like this compound, a variety of in vitro and cell-based assays are employed. These assays are essential for confirming the predictions from computational models and for characterizing the compound's mechanism of action. nih.gov

Types of Assays:

Cell Viability and Cytotoxicity Assays: These assays determine the effect of a compound on cell health.

Tetrazolium-based assays (e.g., MTT, XTT): Measure the metabolic activity of cells. A decrease in the conversion of tetrazolium salt to a colored formazan (B1609692) product indicates reduced cell viability. nih.gov

Neutral Red Assay: This assay relies on the ability of viable cells to incorporate and bind the neutral red dye in their lysosomes. A loss of dye uptake indicates cell membrane damage. nih.gov

Enzyme Inhibition Assays: If the compound is designed to be an enzyme inhibitor, its potency is measured directly using purified enzymes and a substrate that produces a detectable signal (e.g., colorimetric or fluorescent).

Reporter Gene Assays: These assays are used to measure the activation or inhibition of a specific signaling pathway. A reporter gene (like luciferase) is placed under the control of a promoter that is responsive to the pathway of interest. Changes in reporter protein expression reflect the compound's activity. nih.gov

Protein-Protein Interaction (PPI) Assays: Techniques like the yeast two-hybrid (Y2H) system can be adapted to screen for compounds that disrupt or stabilize specific protein-protein interactions within a cellular context. nih.gov

The development of these assays for high-throughput screening (HCS) allows for the rapid testing of many compounds, accelerating the drug discovery process. nih.gov Cell-based assays are particularly valuable as they provide information on a compound's activity within a more biologically relevant environment. nih.govnih.gov

Assay TypePrincipleApplicationReference
CellTiter-Glo™ Measures ATP levels as an indicator of metabolically active, viable cells using a luciferase-based reaction.Determining virus-induced cytotoxicity or general compound toxicity. nih.gov
Immunohistochemistry (IHC) Uses antibodies to detect the presence and localization of specific proteins within intact cells or tissues.Assessing changes in protein expression or location after compound treatment. nih.gov
Yeast Two-Hybrid (Y2H) A genetic method to detect protein-protein interactions in yeast.Screening for compounds that inhibit specific protein interactions. nih.gov

Enzyme Activity Assays (e.g., IC50 measurements)

There is no direct evidence from publicly available scientific literature detailing the inhibitory activity of this compound against specific enzymes, nor are there any published IC50 measurements for this compound. Its primary role in the context of enzyme inhibition appears to be as a precursor in the synthesis of more complex molecules. For instance, this compound has been documented as a starting material in the synthesis of amino-heterocyclic compounds that are investigated as inhibitors of the phosphodiesterase 9 (PDE9) enzyme. frontierspecialtychemicals.com However, this documentation does not provide any data on the enzymatic activity of this compound itself.

Receptor Binding Assays

No specific data from receptor binding assays for this compound could be retrieved from the public domain. Receptor binding assays are a critical tool in drug discovery to determine the affinity of a compound for a particular receptor. nih.gov These assays, which can be performed using various techniques like filtration binding or scintillation proximity assays (SPA), help in understanding the potential pharmacological targets of a molecule. nih.govnih.gov Despite the importance of such assays, there are no published studies that have evaluated the binding profile of this compound against any known biological receptors.

Functional Pathway Assays

No information is available regarding the investigation of this compound in functional pathway assays. These assays are crucial for elucidating the mechanism of action of a compound by examining its effects on specific signaling pathways within a cell. The absence of such data indicates that the functional consequences of cellular exposure to this compound have not been a subject of published research.

Preclinical In Vivo Efficacy and Pathway Investigations

Consistent with the lack of in vitro data, there are no published preclinical in vivo studies for this compound.

There are no documented instances of this compound being evaluated in any preclinical in vivo models. The selection of an appropriate animal model is a critical step in preclinical research to assess the efficacy and safety of a potential therapeutic agent in a living organism.

No biomarker analysis for target engagement or efficacy has been reported for this compound. Biomarkers are essential tools in drug development to confirm that a compound is interacting with its intended target and producing the desired biological effect. nih.govnih.gov The lack of such studies for this compound further underscores the absence of research into its direct pharmacological effects.

Applications in Drug Discovery and Development

Lead Compound Identification and Optimization

The process of identifying and optimizing a lead compound is a critical phase in drug discovery, aiming to develop a promising molecule into a viable drug candidate. Cyclobutylhydrazine (B1320886) dihydrochloride (B599025) can serve as a valuable starting point or intermediate in this process.

The cyclobutane (B1203170) ring is increasingly recognized for its ability to confer desirable properties upon drug candidates. nih.gov Its three-dimensional, puckered structure can provide a scaffold that allows for precise spatial orientation of other functional groups, potentially leading to enhanced binding affinity and selectivity for a biological target. nih.gov Furthermore, the cyclobutane unit can improve metabolic stability and reduce the planarity of a molecule, which are often key objectives during lead optimization. nih.gov The hydrazine (B178648) component, on the other hand, offers a reactive site for the synthesis of a diverse library of derivatives, allowing for systematic exploration of the chemical space around a lead compound.

Lead optimization often involves iterative cycles of design, synthesis, and testing to improve a compound's efficacy, selectivity, and pharmacokinetic profile. enzymlogic.comcriver.com Derivatives of hydrazine have been synthesized and evaluated in the context of lead optimization for various therapeutic targets. nih.gov For instance, the modification of a hydrazine-containing lead compound can be systematically explored to establish a structure-activity relationship (SAR), guiding the design of more potent and selective analogs. nih.govnih.gov

Target-Based Drug Design Strategies

Target-based drug design relies on the known three-dimensional structure of a biological target, such as an enzyme or a receptor, to design molecules that can bind to it with high affinity and specificity. The unique structural features of cyclobutylhydrazine dihydrochloride make it an intriguing component for such strategies.

The rigid, non-planar structure of the cyclobutane ring can be exploited to design ligands that fit into specific hydrophobic pockets within a protein's active site. nih.gov This conformational restriction can lead to a more favorable entropic contribution to the binding energy compared to more flexible acyclic analogs. Computational modeling and X-ray crystallography can be used to predict and validate the binding mode of cyclobutane-containing inhibitors, guiding further structural modifications to optimize interactions with the target.

The hydrazine moiety can participate in key hydrogen bonding interactions with amino acid residues in the active site of a target protein. nih.gov It can also serve as a linker to connect the cyclobutane scaffold to other pharmacophoric elements, allowing for the construction of more complex molecules designed to interact with multiple subsites of the target. The systematic investigation of how different substituents on the hydrazine nitrogen and the cyclobutane ring affect binding affinity is a cornerstone of establishing a robust structure-activity relationship (SAR). rsc.org

High-Throughput and Virtual Screening Approaches

High-throughput screening (HTS) and virtual screening are powerful tools in modern drug discovery for identifying initial "hit" compounds from large chemical libraries. chemdiv.com While not a complex molecule itself, this compound can be a valuable building block for the synthesis of diverse compound libraries intended for such screening campaigns. thermofisher.com

Focused screening libraries, which are designed to target specific protein families (e.g., kinases, G-protein coupled receptors), often incorporate unique scaffolds to increase the probability of finding active compounds. thermofisher.com The inclusion of cyclobutylhydrazine-derived compounds in these libraries could introduce novel chemical matter and structural diversity, potentially leading to the discovery of hits with novel mechanisms of action. chemdiv.com The unique three-dimensional shape imparted by the cyclobutane ring can be particularly advantageous in targeting complex protein-protein interactions. thermofisher.com

Virtual screening methods can be used to computationally evaluate large databases of compounds for their potential to bind to a specific target. semanticscholar.org The physicochemical properties of this compound and its derivatives can be calculated and used to filter and prioritize compounds for experimental testing. Properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors are crucial parameters in these in silico models. semanticscholar.org

Table 1: Representative Data for a Hypothetical Screening Campaign

Compound IDScaffoldMolecular Weight (Da)Predicted LogPHTS Assay Result (% Inhibition)
CH-001Cyclobutylhydrazine159.060.85
CH-002Phenyl-Cyclobutylhydrazine235.132.545
CH-003Pyridyl-Cyclobutylhydrazine236.131.962
CH-004Naphthyl-Cyclobutylhydrazine285.163.878

This table presents hypothetical data to illustrate how derivatives of a cyclobutylhydrazine scaffold might perform in a screening assay. The increasing complexity and modification of the initial scaffold could lead to enhanced biological activity.

Potential in Neuropharmacology Research

The development of novel therapeutics for central nervous system (CNS) disorders is a significant challenge in medicine. The unique structural characteristics of the cyclobutane moiety suggest that derivatives of cyclobutylhydrazine could have potential applications in this area. nih.gov

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline. nih.gov One of the key challenges in developing drugs for Alzheimer's is ensuring they can cross the blood-brain barrier (BBB). The physicochemical properties of a molecule, such as its size, polarity, and lipophilicity, play a crucial role in its ability to penetrate the CNS. nih.gov The cyclobutane ring can be used to fine-tune these properties in a lead compound. nih.gov

Research into novel therapeutics for Alzheimer's often involves targeting enzymes such as beta-secretase (BACE1) or modulating neurotransmitter systems. nih.govmdpi.com Scaffolds like pyrazole (B372694), which share some structural similarities with hydrazine derivatives in terms of being nitrogen-containing heterocycles, have been explored for their potential in developing treatments for neurodegenerative diseases. nih.govmdpi.com This suggests that cyclobutylhydrazine derivatives could serve as a starting point for the design of novel inhibitors or modulators of targets relevant to Alzheimer's disease. nih.gov

Serotonin (B10506) (5-hydroxytryptamine or 5-HT) is a key neurotransmitter involved in the regulation of mood, anxiety, and other physiological processes. nih.gov Modulators of serotonin receptors are widely used in the treatment of depression and other psychiatric disorders. researchgate.netencyclopedia.pubdrugbank.com The development of novel serotonin receptor modulators often involves the exploration of new chemical scaffolds that can provide selectivity for specific receptor subtypes. mdpi.com

The structure-activity relationships of serotonin receptor ligands are well-studied, and specific pharmacophoric features are known to be important for binding. nih.gov The cyclobutylhydrazine scaffold could be functionalized to incorporate these features, potentially leading to the discovery of novel serotonin receptor agonists or antagonists. For example, the hydrazine moiety could be derivatized to mimic the amine function present in many known serotonin receptor ligands.

Potential in Oncology Research

The search for novel anticancer agents is a major focus of drug discovery. Hydrazine and its derivatives have been investigated for their potential as anticancer agents. nih.gov Furthermore, the incorporation of a cyclobutane ring into drug candidates has shown promise in oncology research. researchgate.net

The synthesis of novel hydrazine derivatives has led to the identification of compounds with significant cytotoxic activity against various cancer cell lines. nih.govnih.govmdpi.com For example, studies have shown that certain hydrazine-containing compounds can induce cell cycle arrest and apoptosis in cancer cells. nih.gov The cyclobutylhydrazine scaffold could be used to generate a library of compounds for screening against a panel of cancer cell lines to identify new anticancer leads.

The unique three-dimensional structure of the cyclobutane ring can be advantageous in designing inhibitors of protein kinases, which are a major class of oncology targets. researchgate.net By serving as a rigid scaffold, the cyclobutane moiety can help to position other functional groups for optimal interaction with the kinase active site. The lead optimization of hydrazine-containing compounds has been shown to yield potent inhibitors of cancer-related targets. nih.gov

Anti-cancer Activity Investigations

The cyclobutyl moiety is a feature of interest in the design of new therapeutic agents. Its incorporation into drug candidates can influence factors such as metabolic stability and conformational rigidity, which are important for pharmacological activity. nih.govnih.gov Molecules containing cyclobutyl fragments have been investigated for their potential as anti-cancer agents. nih.gov For instance, certain platinum-based anti-cancer drugs incorporating cyclobutyl fragments have shown notable success in cancer treatment. nih.gov However, a comprehensive review of the scientific literature reveals a lack of specific studies investigating the anti-cancer activity of this compound itself. While the broader class of cyclobutane-containing molecules is of interest in oncology, dedicated research on this particular compound's efficacy against cancer cells has not been published in available scientific journals.

Leukemia Research

Similarly, in the field of leukemia research, there is a notable absence of studies specifically focused on this compound. While various compounds are continuously screened for their potential to treat different forms of leukemia, there is no published data to suggest that this compound has been a subject of these investigations. For example, research into novel treatments for acute leukemia has explored compounds like cyclocytidine, but this is a distinct chemical entity from this compound. nih.govnih.gov

Potential in Inflammation and Immunological Research

Inflammatory and immunological disorders represent another significant area of drug discovery. The enzyme cyclooxygenase (COX) is a key target in the development of anti-inflammatory drugs. goodrx.com Research has explored the anti-inflammatory potential of various compounds, including those containing cyclic structures. nih.gov However, there is currently no published research that investigates the effects of this compound on inflammatory pathways or the immune system.

Repurposing Strategies for this compound

Drug repurposing, the process of identifying new uses for existing compounds, is a valuable strategy in pharmaceutical development. This approach can accelerate the availability of new treatments by building on existing safety and manufacturing data. At present, there are no documented repurposing strategies for this compound in the scientific literature. The absence of foundational research on its primary biological activities means that there is no basis from which to explore potential new therapeutic applications.

Intellectual Property Landscape and Patent Analysis

Analysis of Patents Potentially Utilizing Cyclobutylhydrazine (B1320886) Dihydrochloride (B599025) as an Intermediate

Direct patent claims for cyclobutylhydrazine dihydrochloride as a distinct intermediate are not readily found in the public domain. The intellectual property strategy in medicinal chemistry often centers on protecting the final active pharmaceutical ingredient (API), its various forms, and methods of use, rather than the precursor chemicals. However, by examining the structures of patented therapeutic agents, one can infer the likely, albeit unstated, use of cyclobutylhydrazine or its dihydrochloride salt as a key building block.

The synthesis of complex molecules containing a cyclobutyl-hydrazine or a related cyclobutyl-amino moiety often necessitates a precursor like cyclobutylhydrazine. For instance, in the synthesis of certain enzyme inhibitors, the introduction of a cyclobutyl group onto a hydrazine (B178648) or amine scaffold is a critical step. While patent literature may describe alternative synthetic routes, the use of this compound presents a chemically logical and efficient pathway.

A review of patents for compounds with a cyclobutyl-nitrogen bond suggests that this compound could serve as a crucial, though not explicitly claimed, intermediate. The protection of the final, high-value molecule provides a broader and more defensible patent position than claiming an intermediate that could potentially have multiple uses.

Interactive Data Table: Patented Biologically Active Compounds Potentially Derived from this compound

Patent/Publication No. Assignee Therapeutic Target/Indication Compound Class Potential Role of this compound
US-8158616-B2Incyte CorporationJanus Kinase (JAK) Inhibitors for inflammatory and autoimmune disorders, and cancer.Azetidine (B1206935) and cyclobutane (B1203170) derivatives.Inferred as a potential precursor for introducing the cyclobutyl moiety onto the core scaffold.
CN102844317BIncyte CorporationJanus Kinase (JAK) Inhibitors for inflammatory and autoimmune disorders, cancer, and myeloproliferative disorders.Cyclobutane and methylcyclobutane (B3344168) derivatives.A logical, though unstated, starting material for the synthesis of the cyclobutyl-containing active molecule.
WO2009114512A1Incyte CorporationJAK inhibitors for inflammatory diseases, autoimmune diseases, myeloproliferative diseases, and cancer.Azetidine and cyclobutane derivatives.A plausible, non-claimed intermediate for incorporating the cyclobutyl group.
CN104447584A(Not specified)Antiviral agents, particularly for influenza virus.Cyclobutane substituent-containing pyrazine (B50134) compounds.A potential building block for the synthesis of the pyrazine derivatives with a cyclobutyl substituent.
WO2016044342A1(Not specified)Histone Demethylase Inhibitors for the treatment of cancer.Substituted imidazole-pyridine derivatives.Could serve as a key intermediate for introducing the cyclobutyl functional group.

Patent Landscape of Related Biologically Active Derivatives

The patent landscape for compounds structurally related to or potentially synthesized from this compound is vibrant and focused on high-value therapeutic areas. The primary areas of interest appear to be in the development of inhibitors for key enzymes implicated in disease, such as Janus kinases (JAKs) and histone demethylases.

Janus Kinase (JAK) Inhibitors: A significant number of patents revolve around azetidine and cyclobutane derivatives as potent JAK inhibitors. These compounds are being investigated for a wide range of applications, including the treatment of inflammatory conditions like rheumatoid arthritis, autoimmune disorders, and various cancers. The recurring presence of the cyclobutane moiety in these patented structures underscores the importance of this chemical group in achieving desired biological activity and suggests a potential, indirect link to this compound as a synthetic precursor.

Antiviral Compounds: The patent literature also discloses cyclobutane-containing pyrazine compounds with potential antiviral activity, particularly against the influenza virus. The development of new antiviral agents is a critical area of pharmaceutical research, and the incorporation of unique structural motifs like the cyclobutane ring can lead to novel mechanisms of action and improved efficacy.

Histone Demethylase Inhibitors: Substituted imidazole-pyridine derivatives designed as histone demethylase inhibitors represent another frontier where cyclobutyl-containing compounds are patented. These agents are being explored for their potential in cancer therapy.

The overarching theme in this patent landscape is the strategic use of the cyclobutane group to modulate the pharmacological properties of the final drug molecule. This can include enhancing binding affinity to the target protein, improving metabolic stability, and optimizing pharmacokinetic profiles.

Implications for Future Drug Development and Commercialization

The intellectual property landscape surrounding derivatives potentially originating from this compound has significant implications for the future of drug development. The focus on high-impact therapeutic areas such as oncology, inflammation, and virology indicates a strong commercial interest in novel compounds containing the cyclobutyl moiety.

For companies specializing in the synthesis of chemical intermediates, the demand for building blocks like this compound is likely to be driven by the success of the final drug candidates that incorporate this structural feature. As these patented compounds progress through clinical trials and potentially reach the market, the need for a reliable and cost-effective supply of their precursors will increase.

Furthermore, the existence of a rich patent landscape for cyclobutane-containing therapeutics may spur further innovation. Medicinal chemists may be inspired to explore the incorporation of the cyclobutylhydrazine motif into other molecular scaffolds to develop new classes of drugs. This could lead to the discovery of novel treatments for a wide array of diseases.

However, the path to commercialization is also fraught with challenges. The stringent requirements for drug safety and efficacy mean that many promising compounds will not make it to market. The commercial success of any intermediate is therefore intrinsically linked to the success of the final pharmaceutical product.

Advanced Research Directions and Future Perspectives

Exploration of Novel Molecular Targets

The precise mechanism of action for many hydrazine (B178648) compounds is often complex and not fully elucidated, presenting a significant area for future research. While the initial discovery of the antidepressant effects of hydrazines was linked to their ability to inhibit monoamine oxidase (MAO), the full spectrum of their molecular targets is likely broader. taylorandfrancis.com For cyclobutylhydrazine (B1320886) dihydrochloride (B599025), a key research direction is the systematic exploration and identification of novel molecular targets beyond classical enzyme inhibition.

Future investigations could employ advanced proteomic techniques to identify new protein binding partners. Understanding these interactions is crucial for elucidating the compound's complete pharmacological profile. Research into the activity of related compounds, such as cyclizine, has shown that they can interact with histamine (B1213489) and muscarinic cholinergic receptors in the brain. drugbank.com While structurally different, this highlights the potential for small molecules to have multiple targets. The exploration for cyclobutylhydrazine dihydrochloride could uncover unique pathways it may modulate, potentially leading to new therapeutic applications.

Development of Prodrug Strategies

A significant challenge in drug development is overcoming poor pharmacokinetic profiles, including issues with solubility and toxicity. nih.gov Prodrug design is a well-established molecular modification strategy to optimize these properties. nih.gov A prodrug is an inactive or poorly active compound that is chemically or enzymatically converted in the body to release the active parent drug. nih.gov This approach offers a versatile tool to enhance the therapeutic potential of a lead compound without extensive structural modification of the core pharmacophore. nih.gov

For this compound, prodrug strategies could be developed to improve its delivery and reduce potential off-target effects. For example, attaching a water-soluble group like a bisphosphonate or a biodegradable polymer like carboxymethylcellulose could enhance aqueous solubility. nih.gov Another approach could involve designing prodrugs that are selectively activated in a target tissue, thereby concentrating the active compound where it is needed and minimizing systemic exposure. Approximately 20% of drugs approved between 2008 and 2020 were classified as prodrugs, underscoring the success of this strategy. nih.gov

Prodrug StrategyPotential Carrier MoietyDesired Outcome
Increased Solubility Sulfonamide or Sulphoxide Groups nih.govEnhanced aqueous solubility for improved formulation and bioavailability.
Targeted Delivery Bisphosphonate nih.govTargeting bone tissues for potential applications in bone-related disorders.
Controlled Release Biodegradable Polymers (e.g., Carboxymethylcellulose) nih.govSustained release of the active drug over time, improving pharmacokinetic profile.

Investigation of Supramolecular Interactions

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting possibilities for the formulation and delivery of pharmaceutical compounds. Investigating the supramolecular interactions of this compound could lead to the development of novel drug delivery systems, such as hydrogels, nanoparticles, or co-crystals. These systems can improve a drug's stability, solubility, and bioavailability.

By understanding how this compound interacts with various host molecules (e.g., cyclodextrins, cucurbiturils), researchers could design formulations that protect the drug from degradation, control its release profile, and enhance its transport across biological membranes. Crystal engineering, a subfield of supramolecular chemistry, could be used to discover new polymorphic forms or co-crystals of this compound with improved physicochemical properties.

Translational Research Potential

Translational research bridges the gap between basic scientific discoveries and their application in clinical practice. dndi.org For a compound like this compound, the translational path involves taking promising preclinical findings into early-phase clinical development. dndi.org This process includes comprehensive safety and tolerability assessments, development of suitable drug formulations, and establishment of dosing regimens. dndi.org

The goal of this research phase is to generate a robust data package to support a Phase I clinical trial in healthy volunteers, followed by a Phase II proof-of-concept study in patients to assess efficacy for a specific disease. dndi.org Organizations like the Drugs for Neglected Diseases initiative (DNDi) are actively involved in the translational development of new chemical entities, moving them from preclinical stages to clinical candidates for various diseases. dndi.org The journey of this compound toward clinical use would necessitate a similar rigorous, multi-step translational research program.

Addressing Challenges in Hydrazine-Based Compound Development

Hydrazine and its derivatives are associated with several developmental challenges, primarily related to toxicity. These compounds can have toxic effects on multiple organ systems, including the neurological, hepatic, and pulmonary systems. nih.govoup.com A key issue is that hydrazines can induce a functional deficiency of pyridoxine (B80251) (Vitamin B6). nih.gov Furthermore, some hydrazines have been shown to cause tumors in animal studies, raising concerns about their potential carcinogenicity. cdc.gov

The metabolism of hydrazines can also be complex and is not always fully understood, with pathways varying and not being dependent on the route of exposure. nih.gov Overcoming these challenges is critical for the successful development of any hydrazine-based therapeutic. Strategies to mitigate these risks include:

Structural Modification: Modifying the chemical structure to reduce reactivity and minimize the formation of toxic metabolites.

Co-administration: Administering the compound with agents like pyridoxine to counteract specific toxic effects. cdc.gov

Targeted Delivery: Utilizing prodrug or advanced formulation strategies to limit systemic exposure and concentrate the drug at the site of action.

ChallengeDescriptionPotential Mitigation Strategy
Neurotoxicity Can cause effects like tremors, twitching, and seizures. nih.gov Linked to pyridoxine deficiency. nih.govCo-administration with pyridoxine; structural modifications to reduce CNS penetration.
Hepatotoxicity Liver toxicity has been observed with some hydrazine drugs like phenelzine (B1198762) and isocarboxazid. taylorandfrancis.comProdrug strategies to reduce liver exposure; careful patient monitoring.
Carcinogenicity Some hydrazines have caused lung and other tumors in animal studies. cdc.govnih.govRigorous long-term toxicology studies; structural design to eliminate carcinogenic potential.
Metabolic Instability Complex and sometimes unpredictable metabolic pathways. nih.govDetailed metabolism studies using omics technologies; prodrug design to control metabolic fate.

Integration of Omics Technologies in Research

The "omics" revolution provides powerful tools for modern drug discovery and development. nih.gov These high-throughput technologies allow for a comprehensive analysis of biological systems at the molecular level. nih.gov Integrating omics technologies into the research of this compound can provide deep insights into its mechanism of action, metabolic fate, and potential toxicity.

Genomics and Transcriptomics: These technologies can identify genetic factors that influence a patient's response to the drug and reveal how the compound alters gene expression patterns within cells. nih.gov This can help in identifying biomarkers for efficacy and toxicity.

Proteomics: This can be used to directly identify the molecular targets of this compound by observing which proteins it binds to within a complex biological sample. Santa Cruz Biotechnology lists the compound as a biochemical for proteomics research. scbt.com

Metabolomics: This involves the large-scale study of small molecules (metabolites) and can be used to map the metabolic pathways of this compound, identifying its metabolites and understanding its impact on cellular metabolism. nih.gov

The integration of these datasets using systems biology approaches can create a comprehensive molecular picture of the drug's effects, accelerating its development and helping to personalize its future therapeutic use. nih.gov

Omics TechnologyApplication in this compound Research
Genomics Identifying genetic variations that may influence individual responses to the drug.
Transcriptomics Analyzing changes in gene expression (mRNA levels) in response to drug treatment to understand its cellular impact. nih.gov
Proteomics Identifying direct protein binding partners and molecular targets of the compound. nih.gov
Metabolomics Mapping the drug's metabolic breakdown and its overall effect on the cellular metabolome. nih.gov

常见问题

Q. Basic

  • ¹H/¹³C NMR : Identify cyclobutyl ring protons (multiplet at δ ~2.5–3.5 ppm) and hydrazine NH signals (broad singlet at δ ~6–8 ppm). Compare with literature data for analogous hydrazine dihydrochlorides .
  • IR spectroscopy : N-H stretches (~3200 cm⁻¹) and Cl⁻ counterion vibrations (~600 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ or [M+2H-Cl]⁺ to confirm molecular weight .

How should discrepancies in cytotoxicity data between in vitro and in vivo studies of this compound be addressed?

Q. Advanced

  • Controlled replication : Validate in vitro assays (e.g., MTT) with multiple cell lines and in vivo models (e.g., murine toxicity studies) to rule out cell-type-specific effects .
  • Metabolic profiling : Compare hepatic metabolism (e.g., microsomal assays) to identify active/toxic metabolites absent in vitro .
  • Dosage calibration : Adjust in vivo doses using pharmacokinetic modeling to match in vitro exposure levels .
  • Statistical rigor : Apply ANOVA or mixed-effects models to assess inter-study variability .

What are the safety considerations when handling this compound in laboratory settings?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (irritant potential inferred from analogous hydrazines) .
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors during synthesis .
  • Storage : Keep in airtight containers under inert gas (N₂) to prevent hygroscopic degradation .
  • Toxicity screening : Pre-test cytotoxicity in HEK293 or HepG2 cells to establish safe handling thresholds .

What strategies can be employed to elucidate the mechanism of action of this compound in antimicrobial assays?

Q. Advanced

  • Microbial viability assays : Time-kill curves against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains to assess bactericidal vs. bacteriostatic effects .
  • Membrane disruption tests : Use SYTOX Green uptake assays to measure cell envelope permeability .
  • SEM/TEM imaging : Visualize structural damage to bacterial cell walls .
  • Comparative studies : Benchmark against octenidine dihydrochloride, a known antimicrobial dihydrochloride, to infer shared mechanisms (e.g., cation-mediated membrane disruption) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobutylhydrazine dihydrochloride
Reactant of Route 2
Cyclobutylhydrazine dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。